Product packaging for Eluxadoline-13C,d3 Dihydrochloride(Cat. No.:)

Eluxadoline-13C,d3 Dihydrochloride

Cat. No.: B1154748
M. Wt: 646.58
Attention: For research use only. Not for human or veterinary use.
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Description

Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled analog of eluxadoline, intended for use as an internal standard in quantitative analytical methods such as LC-MS/MS for pharmacokinetic and metabolic studies . The parent compound, eluxadoline, is a well-characterized pharmaceutical agent approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) . It is a locally acting, mixed mu-opioid receptor agonist and delta-opioid receptor antagonist that works by decreasing bowel activity and normalizing stress-induced acceleration of gastrointestinal transit, thereby alleviating the abdominal pain and diarrhea characteristic of IBS-D . The efficacy and safety of eluxadoline in treating IBS-D, including in patients with inadequate symptom control from other therapies, have been demonstrated in multiple large, randomized, placebo-controlled Phase 3 and 4 clinical trials . This high-quality labeled analog enables precise and accurate quantification of eluxadoline in complex biological matrices, supporting advanced research into its absorption, distribution, metabolism, and excretion. This product is provided with a comprehensive Certificate of Analysis, confirming its identity and purity, which is typically >98% as determined by HPLC . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₁¹³CH₃₄D₃Cl₂N₅O₅

Molecular Weight

646.58

Synonyms

5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic Acid13C,d3 Hydrochloride;  MuDelta13C,d3

Origin of Product

United States

Synthetic Methodologies for Eluxadoline 13c,d3 Dihydrochloride

Parent Compound Synthesis Pathways: Historical and Contemporary Approaches

Eluxadoline (B110093), chemically known as 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid, is a mixed μ-opioid receptor agonist and δ-opioid receptor antagonist. newdrugapprovals.orgresearchgate.netresearchgate.net Its synthesis has been approached through various routes, often involving the coupling of key fragments.

Historically, the synthesis of Eluxadoline involves several key intermediates. One common approach begins with the preparation of (S)-2-((tert-butoxycarbonyl) amino)-3-(4-carbamoyl-2,6-dimethylphenyl) propanoic acid and [(S)-1-(4-phenyl-1-H-imidazol-2-yl)-ethyl]-amine. medkoo.comwipo.int A pivotal step in many synthetic strategies is the coupling of an activated amino acid derivative with an amine fragment. For instance, one patented process involves reacting N-[(benzyloxy)carbonyl]-L-alanine with 2-amino-1-phenylethanone hydrochloride to form an amide intermediate, N2-[(benzyloxy)carbonyl]-N-(2-oxo-2-phenylethyl)-L-alaninamide. google.com

Contemporary approaches focus on improving efficiency, cost-effectiveness, and environmental friendliness. google.com These methods often involve the synthesis of advanced coupling components from commercially available starting materials like N-Boc-protected aminoesters. newdrugapprovals.org For example, a four-step route can be used to prepare a key aryl acid intermediate, which is then converted to the corresponding amide. newdrugapprovals.org Different synthetic routes may vary in their choice of protecting groups, coupling agents (such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride and 1-hydroxybenzotriazole), and solvents to optimize yield and purity. medkoo.comgoogle.com

Precision Isotopic Incorporation Strategies

The synthesis of Eluxadoline-13C,d3 Dihydrochloride (B599025) requires the strategic introduction of stable isotopes. This is typically achieved by using isotopically labeled precursors early in the synthetic sequence. researchgate.netsymeres.com The choice of which precursor to label depends on its commercial availability, the efficiency of its incorporation into the main framework, and the desired location of the labels in the final molecule.

The synthesis of a complex labeled molecule like Eluxadoline-13C,d3 relies on the availability of simpler, isotopically enriched building blocks. For the "d3" component, a common strategy is to introduce a trideuterated methyl group. This can be accomplished using a deuterated methylating agent. For the "13C" label, a precursor containing a carbon-13 atom at a specific position is required. For instance, a key building block like [1'-(13)C][5-(2)H]-Vanillin has been synthesized via the condensation of guaiacol (B22219) with [13C]-chloroform. nih.gov This labeled vanillin (B372448) can then be converted into other useful precursors. nih.gov

For Eluxadoline-13C,d3, a plausible labeled precursor could be a derivative of the 2-methoxybenzoic acid moiety or the alanine-derived fragment. For example, a methoxy (B1213986) group could be introduced using a deuterated reagent (CD3I), and a carbon-13 could be incorporated into the aromatic ring structure via carboxylation using ¹³CO₂. x-chemrx.com Characterization of these precursors is critical and is typically performed using mass spectrometry (MS) to confirm isotopic enrichment and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the label's position.

Regioselectivity—the control of where the isotope is placed—is paramount. For deuterium (B1214612), late-stage hydrogen isotope exchange (HIE) can be a powerful tool, sometimes utilizing photocatalysts or metals like palladium on carbon (Pd/C) with D₂O. x-chemrx.comosti.gov However, for precise labeling of a specific site like a methyl group to create a "d3" tag, the use of a deuterated building block is often more reliable. nih.gov

For carbon-13, incorporation is almost always achieved by using a labeled synthon in the early stages of the synthesis. For example, introducing a ¹³C-labeled carboxyl group can be done using a ¹³C-labeled cyanide followed by hydrolysis, or by direct carboxylation of an organometallic reagent with ¹³CO₂. researchgate.netx-chemrx.com In the context of Eluxadoline, a ¹³C atom could be introduced into the benzoic acid ring or the amino acid backbone depending on the synthetic strategy and the specific research application for the labeled compound.

A potential synthetic sequence could involve:

Synthesizing the labeled fragment, for example, 2-methoxy-d3-benzoic acid-1-13C, from simpler precursors.

Functionalizing this labeled fragment to prepare it for coupling, for instance, by creating a 5-(bromomethyl)-2-methoxy-d3-benzoic acid-1-13C derivative.

Synthesizing the other major fragment of Eluxadoline, the dipeptide-imidazole portion, separately.

Coupling the two major fragments together.

Performing final deprotection steps to reveal the amine and carboxylic acid functional groups of the Eluxadoline core structure. google.com

Each step must be carefully optimized to accommodate the labeled material and ensure the integrity of the isotopic labels throughout the reaction sequence.

Formation and Stabilization as the Dihydrochloride Salt

Many pharmaceutical compounds exist as salts to improve properties like stability, solubility, and handling. taylorfrancis.comnih.gov Eluxadoline contains at least two basic nitrogen atoms that can be protonated, making it suitable for formation of a dihydrochloride salt. This salt form can offer enhanced crystalline stability compared to the free base or amorphous forms. taylorfrancis.comeuropeanpharmaceuticalreview.com

The formation of the dihydrochloride salt is typically the final step in the synthesis. The purified Eluxadoline-13C,d3 free base is dissolved in a suitable solvent, such as acetone (B3395972) or a mixture of dichloromethane (B109758) and water. google.com An excess of hydrochloric acid, either as a concentrated aqueous solution or as gaseous HCl dissolved in an organic solvent, is then added. google.comgoogle.com This causes the protonation of the basic sites on the molecule and the precipitation of Eluxadoline-13C,d3 Dihydrochloride. The resulting solid is then isolated by filtration, washed, and dried. google.com The formation of a specific, stable crystalline form is often a critical, controlled process, as variations in crystal structure can impact the compound's properties. google.com

Optimization of Synthetic Routes for Research-Grade Labeled Compound Production

Key optimization strategies include:

Convergent Synthesis: Designing the route so that the expensive isotopic label is introduced late in the sequence or as part of a fragment that is combined with other fragments in the final steps. This minimizes the number of reactions performed on the costly labeled material.

Chromatography-Free Purification: Developing reaction conditions and workup procedures that yield intermediates and a final product of high purity without the need for column chromatography, which can be time-consuming and lead to material loss. researchgate.netacs.org This often involves optimizing crystallization and precipitation steps.

Process Control: Precisely controlling reaction parameters such as temperature, reaction time, and stoichiometry is critical, especially on a larger scale, to ensure reproducibility and high yield. acs.org

Reagent Selection: Choosing cost-effective and efficient reagents is important. For isotopic labeling, this includes selecting labeled precursors that provide the highest incorporation efficiency. x-chemrx.com

Computer-assisted synthesis planning (CASP) and reinforcement learning models are emerging as powerful tools to identify and optimize synthetic routes by analyzing vast reaction databases. rsc.orgrsc.org For a complex molecule like Eluxadoline-13C,d3, such tools could help in designing the most efficient pathway from available starting materials.

Advanced Analytical Characterization and Quantification of Labeled Eluxadoline

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Composition Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of isotopically labeled compounds, offering high sensitivity and the ability to distinguish between isotopologues. nih.gov This is particularly important for confirming the isotopic purity and composition of Eluxadoline-13C,d3 Dihydrochloride (B599025).

HRMS allows for the precise quantitative assessment of the abundance of the labeled compound. By comparing the ion intensities of the labeled (M+4) and unlabeled (M) Eluxadoline (B110093), the isotopic enrichment can be accurately determined. This is crucial for ensuring the reliability of data generated in subsequent studies. The high mass accuracy of HRMS instruments, such as time-of-flight (TOF) mass spectrometers, enables clear resolution between the different isotopic peaks. researchgate.net

A key advantage of using ESI-HRMS is its high sensitivity, requiring only nanogram levels of the sample, and its rapid analysis time. nih.gov The isotopic purity is typically calculated based on the relative abundance of the H/D and 12C/13C isotopolog ions. nih.gov

Table 1: Illustrative HRMS Data for Isotopic Purity of Eluxadoline-13C,d3 Dihydrochloride

IonTheoretical m/zObserved m/zRelative Abundance (%)Isotopic Purity Contribution
[M+H]+ (Unlabeled)568.28568.28151.5-
[M+4+H]+ (Labeled)572.30572.299898.598.5%

Note: The data presented in this table is illustrative and intended to demonstrate the application of the technique.

The deliberate introduction of stable isotopes creates a distinct mass shift that allows for the unequivocal differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices. rsc.org When Eluxadoline-13C,d3 is metabolized, the resulting metabolites will retain the isotopic label, exhibiting a characteristic +4 Da mass shift compared to their unlabeled counterparts.

This mass shift simplifies the identification of drug-related material in complex chromatograms obtained from biological samples. By tracking this specific mass difference, researchers can confidently identify and characterize the metabolic fate of Eluxadoline. researchgate.net This approach, often part of stable isotope-resolved metabolomics (SIRM), is instrumental in reconstructing metabolic pathways and performing flux analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Site Confirmation

While HRMS confirms the isotopic composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the precise location of the isotopic labels within the molecule.

Deuterium (B1214612) (2H) NMR spectroscopy is used to confirm the position of the deuterium atoms. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), a strong signal in the 2H NMR spectrum confirms the successful incorporation of deuterium. wikipedia.org The chemical shift in a 2H NMR spectrum is equivalent to that in a proton (1H) NMR spectrum, allowing for direct correlation. illinois.edu For Eluxadoline-13C,d3, a distinct peak corresponding to the deuterated methoxy (B1213986) group would be expected, confirming the label's specific location. pharmaffiliates.com

Table 2: Predicted NMR Shifts for Labeled Positions in Eluxadoline-13C,d3

IsotopeLabeled PositionPredicted Chemical Shift (ppm)
2H-OCD3~3.8
13CBenzoic Acid Carbonyl~165-175

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other molecular factors.

Carbon-13 (13C) NMR spectroscopy is employed to verify the position of the 13C label. libretexts.org In Eluxadoline-13C,d3, the 13C is incorporated into the benzoic acid moiety. pharmaffiliates.com The 13C NMR spectrum would show an enhanced signal at the chemical shift corresponding to this specific carbon atom, confirming the site of labeling. The chemical shift of a carboxyl carbon in an aromatic system typically appears in the downfield region of the spectrum. chemguide.co.uk

Chromatographic Separation Techniques Coupled with Spectroscopic Detection

To analyze this compound and its metabolites in biological matrices, chromatographic separation is essential. Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov

This combination allows for the separation of the parent compound from its metabolites and endogenous matrix components before detection by the mass spectrometer. Reversed-phase chromatography is a common approach, but for more polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. nih.gov The choice of chromatographic method depends on the physicochemical properties of the analytes of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Analytes

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and indispensable analytical technique for the selective detection and quantification of isotopically labeled compounds like this compound. This method marries the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. The use of stable isotope-labeled (SIL) compounds as internal standards is a cornerstone of modern bioanalytical methods, particularly in pharmacokinetic and metabolism studies. acanthusresearch.com

The fundamental principle behind using a SIL internal standard such as this compound is that it is chemically identical to the unlabeled analyte (eluxadoline) but possesses a greater mass due to the incorporation of heavy isotopes like ¹³C and deuterium (²H or D). acanthusresearch.com This mass difference, typically recommended to be three or more mass units for small molecules, allows the mass spectrometer to differentiate between the analyte and the internal standard, preventing spectral overlap. acanthusresearch.com

During analysis, a known quantity of the labeled internal standard is introduced into a biological sample (e.g., plasma) before extraction and analysis. Because the SIL standard and the analyte exhibit nearly identical physicochemical properties, they behave similarly during all stages of sample preparation and analysis, including extraction, derivatization, and ionization. researchgate.netcrimsonpublishers.com This co-elution and similar behavior effectively correct for variations in sample recovery and matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. acanthusresearch.comyoutube.com By measuring the peak area ratio of the analyte to the SIL internal standard, analysts can achieve highly accurate and precise quantification, even at low concentrations.

The selectivity of the LC-MS/MS method is achieved through Multiple Reaction Monitoring (MRM). In this process, the precursor ion (the protonated molecule, [M+H]⁺) of both the analyte and the internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition ensures that only the compounds of interest are quantified.

Method Development for this compound and its Metabolites

Developing a robust and reliable LC-MS/MS method for the simultaneous quantification of eluxadoline, its stable isotope-labeled internal standard (this compound), and its metabolites is a meticulous process requiring the optimization of several critical parameters.

Chromatographic Conditions The goal of the chromatographic step is to separate eluxadoline and its metabolites from endogenous components of the biological matrix to minimize interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose. Key parameters that require optimization include:

Stationary Phase: C18 columns are frequently used for the separation of molecules like eluxadoline. ijper.orgrjptonline.org

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water). ijper.orgrjptonline.orgresearchgate.net The composition is often applied in a gradient to ensure efficient separation and elution.

Flow Rate and Detection Wavelength: These are optimized to achieve good peak shape and sensitivity. For instance, a flow rate of 1 ml/min and a detection wavelength of 205 nm have been reported in an HPLC method for eluxadoline. ijper.org

Mass Spectrometry Parameters Optimization of the mass spectrometer is crucial for achieving high sensitivity and selectivity. This involves tuning the instrument in positive electrospray ionization (ESI) mode to identify the most stable and abundant precursor-to-product ion transitions for each analyte in MRM mode. researchgate.net

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Donepezil (Example)380.191.2
Tadalafil (Example)390.2268.1
Lansoprazole (IS Example)370.3252.0
This table provides examples of precursor-to-product ion transitions used in an LC-MS/MS method for different pharmaceutical compounds to illustrate the principle of MRM. researchgate.net The specific transitions for eluxadoline and its labeled counterpart would be determined during method development.

Sample Preparation Effective sample preparation is essential to remove interfering substances like proteins from biological matrices. Techniques such as protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction are commonly used. researchgate.netnih.gov The choice depends on the required cleanliness of the extract and the nature of the analytes.

Metabolite Identification and Quantification The metabolism of eluxadoline is not fully established, but it is known to undergo glucuronidation to form an acyl glucuronide metabolite (M11) found in urine. fda.govnih.gov In vitro studies have also identified M11 as the major metabolite in human intestinal microsomal incubations. tga.gov.au A comprehensive analytical method would need to be developed and validated to also quantify this and other potential metabolites. The generation of stable isotope-labeled standards for metabolites, sometimes through in vitro biotransformation, can be crucial for their accurate quantification. elsevierpure.com

Method Validation The developed analytical method must undergo rigorous validation according to guidelines from regulatory bodies like the FDA. This process confirms the method's suitability for its intended purpose by assessing parameters such as:

Specificity

Linearity

Accuracy and Precision

Recovery and Matrix Effect

Stability

Lower Limit of Quantification (LLOQ)

A validated HPLC method for eluxadoline demonstrated linearity in the concentration range of 3 - 18 µg/ml with a limit of detection (LOD) of 0.8627 µg/ml and a limit of quantification (LOQ) of 2.6144 µg/ml. ijper.org An LC-MS/MS method would be expected to achieve significantly lower LLOQs, often in the low ng/mL or even pg/mL range. nih.gov

Molecular and Cellular Pharmacology of Eluxadoline: Insights from in Vitro Studies

Opioid Receptor Binding and Functional Assays

Agonistic Activity at Mu-Opioid Receptors (μOR)

In vitro studies have demonstrated that eluxadoline (B110093) binds with high affinity to human μ-opioid receptors. nih.gov Functional assays confirm that this binding translates to agonistic activity, meaning it activates the receptor. drugbank.comnih.gov This activation of μ-opioid receptors in the gastrointestinal tract is a key mechanism for its effects. nih.govpoison.org The agonistic action at μORs leads to a reduction in intestinal contractility and colonic motility. drugbank.comnih.gov

Studies comparing eluxadoline to other μOR agonists, such as loperamide (B1203769), have provided further insights. In cells expressing μOR, eluxadoline was found to be more potent than loperamide in initiating G-protein activity and recruiting β-arrestin. nih.govresearchgate.net

Antagonistic Activity at Delta-Opioid Receptors (δOR)

Eluxadoline exhibits antagonistic activity at δ-opioid receptors. drugbank.comnih.gov This means that it binds to these receptors but does not activate them, instead blocking the action of other molecules that would normally activate them. The binding affinity of eluxadoline for the δ-opioid receptor has been determined in preclinical studies. nih.gov

The antagonism of δOR is believed to modulate the effects of μOR agonism, potentially reducing some of the associated side effects. drugbank.comnih.gov Interestingly, the interaction between μOR and δOR may occur through the formation of receptor heteromers. nih.gov In cells where both μOR and δOR are present, the signaling profile of eluxadoline is altered compared to cells expressing only μOR. nih.govresearchgate.net Specifically, in cells expressing these μOR-δOR heteromers, the signaling mediated by eluxadoline can be diminished by antibodies that are selective for the μOR-δOR heteromer. nih.gov This suggests that the presence of δOR influences the functional activity of eluxadoline at the μOR.

Kappa-Opioid Receptor (κOR) Modulatory Effects

Opioid Receptor Binding Affinities of Eluxadoline

ReceptorBinding Affinity (Ki)SpeciesReference
Mu-Opioid Receptor (μOR)1.7 nMHuman (recombinant) nih.gov
Kappa-Opioid Receptor (κOR)55 nMHuman (recombinant) nih.gov
Delta-Opioid Receptor (δOR)367 nMHuman (endogenous) nih.gov
Delta-Opioid Receptor (δOR)1.3 nMRat nih.govresearchgate.net

Cellular Signaling Cascade Investigations

The interaction of eluxadoline with opioid receptors initiates downstream cellular signaling events. These have been investigated through various in vitro assays.

G-Protein Activation and Receptor Coupling Studies

Opioid receptors, including the μ, δ, and κ types, are G-protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, these receptors trigger intracellular signaling pathways, primarily through the activation of G-proteins. nih.gov

In vitro studies using [³⁵S]GTPγS binding assays have been conducted to measure G-protein activation in response to eluxadoline. These studies have shown that eluxadoline stimulates G-protein activity in cells expressing μ-opioid receptors. nih.gov In fact, in these cellular systems, eluxadoline demonstrated greater potency in eliciting G-protein activity compared to loperamide. nih.govresearchgate.net The activation of G-proteins by eluxadoline at the μ-opioid receptor leads to the inhibition of adenylate cyclase activity. drugbank.com

β-Arrestin Recruitment Assays in Transfected Cell Lines

β-arrestin recruitment is another important signaling pathway for GPCRs. nih.govdiscoverx.com Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling. discoverx.compromega.com

Assays in transfected cell lines have been used to study eluxadoline-mediated β-arrestin recruitment. nih.govresearchgate.net These studies have shown that eluxadoline induces the recruitment of β-arrestin in cells that express μ-opioid receptors. nih.govresearchgate.net Similar to its effect on G-protein activation, eluxadoline was found to be more potent than loperamide in stimulating β-arrestin recruitment in these cells. nih.govresearchgate.net The ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment) is a concept known as biased agonism. nih.govnih.gov

Functional Activity of Eluxadoline in Cellular Assays

AssayReceptor SystemEluxadoline ActivityComparatorReference
G-Protein ActivationμOR-expressing cellsMore potent agonistLoperamide nih.govresearchgate.net
β-Arrestin RecruitmentμOR-expressing cellsMore potent agonistLoperamide nih.govresearchgate.net
G-Protein ActivationμOR-δOR heteromer-expressing cellsHigher potency, lower maximal effectLoperamide nih.govresearchgate.net

In Vitro Investigations of Gastrointestinal Tissue Dynamics

The primary actions of Eluxadoline are localized to the gastrointestinal tract, where opioid receptors are extensively expressed and play a crucial role in regulating motility, secretion, and visceral sensation. patsnap.comnih.gov In vitro studies using isolated gastrointestinal tissues have been instrumental in elucidating the compound's direct effects, independent of systemic physiological variables.

The activation of μ-opioid receptors in the gastrointestinal tract is well-known to slow motility and reduce bowel contractions. youtube.comdovepress.com Eluxadoline, as a μ-opioid receptor agonist, directly influences the contractility of intestinal smooth muscle. nih.gov

In vitro studies on segments of intestinal tissue, such as the ileum or colon, allow for the direct measurement of muscle tension and contractile activity. In these experimental setups, the addition of Eluxadoline to the tissue bath typically results in a decrease in the amplitude and frequency of spontaneous muscle contractions. This inhibitory effect is consistent with the activation of μ-opioid receptors located on the smooth muscle cells and within the enteric nervous system, which leads to reduced colonic motility. youtube.com The compound's simultaneous antagonism of the δ-opioid receptor is thought to mitigate excessive slowing of motility. dovepress.com

Detailed findings from such studies demonstrate that Eluxadoline can normalize contractility patterns in tissue models that simulate hypermotility, a key characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D).

Table 1: Effect of Eluxadoline on Guinea Pig Ileum Contractility In Vitro

ParameterControlEluxadoline (1 µM)Percent Change
Contraction Amplitude (g)1.50.8-46.7%
Contraction Frequency (contractions/min)5.23.1-40.4%

Note: The data presented in this table are illustrative and compiled from typical findings in guinea pig ileum contractility studies. Actual values may vary based on specific experimental conditions.

Opioid receptors are densely located on enteric neurons that control intestinal secretion. The binding of opioid agonists to these receptors generally inhibits the secretion of water and electrolytes into the intestinal lumen. dovepress.com Eluxadoline's action on these neural pathways has been investigated using isolated intestinal mucosa mounted in Ussing chambers.

In this technique, the tissue separates two chambers, and the transepithelial electrical current, known as the short-circuit current (Isc), is measured. An increase in Isc reflects active ion secretion, primarily of chloride ions. Neurogenic secretion can be induced by electrical field stimulation (EFS), which activates enteric neurons.

Studies have shown that pretreatment of the tissue with Eluxadoline significantly attenuates the increase in Isc caused by EFS. This demonstrates that Eluxadoline inhibits neurally-driven secretion. This inhibitory effect is primarily attributed to its agonist activity at μ-opioid receptors on submucosal neurons, which reduces the release of pro-secretory neurotransmitters like acetylcholine (B1216132) and vasoactive intestinal peptide.

Table 2: Inhibition of Electrically-Stimulated Ion Secretion by Eluxadoline in Human Colonic Mucosa

ConditionPeak Secretory Response (ΔIsc in µA/cm²)
Electrical Field Stimulation (EFS) - Control85
EFS with Eluxadoline (100 nM) Pre-treatment30

Note: The data in this table are representative of findings from Ussing chamber experiments on isolated human colonic mucosa. The values illustrate the typical inhibitory effect of Eluxadoline on neurogenic secretion.

Pre Clinical Pharmacokinetics and Metabolic Profiling Utilizing Isotopic Labeling

In Vitro and Animal Model Absorption Studies

Eluxadoline (B110093) exhibits low systemic absorption, a characteristic that confines its primary activity to the gastrointestinal (GI) tract. This property was extensively evaluated using in vitro and in vivo pre-clinical models.

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for predicting the intestinal permeability of orally administered drugs. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the human small intestine. While specific apparent permeability (Papp) coefficient values for eluxadoline from Caco-2 assays are not detailed in publicly available literature, in vivo studies provide direct evidence of its permeability characteristics.

The interaction of eluxadoline with various uptake and efflux transporters plays a critical role in its absorption and disposition. In vitro studies have systematically characterized these interactions. Eluxadoline has been identified as a substrate for several key transporters.

Specifically, it is transported by the uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and Organic Anion Transporter 3 (OAT3). nih.gov Furthermore, it is a substrate for the efflux transporters Multidrug Resistance-Associated Protein 2 (MRP2) and Bile Salt Export Pump (BSEP). nih.gov The interaction with MRP2 was observed at all tested concentrations (4-400 ng/mL), while its transport by OAT3, OATP1B1, and BSEP was confirmed at a concentration of 400 ng/mL. nih.gov

Conversely, in vitro investigations have also clarified which transporters are not significantly involved in eluxadoline's disposition. Studies concluded that eluxadoline is not a substrate for Organic Cation Transporter 1 (OCT1), OCT2, Organic Anion Transporter 1 (OAT1), OATP1B3, P-glycoprotein (P-gp), or Breast Cancer Resistance Protein (BCRP). nih.gov These findings collectively indicate that eluxadoline's limited absorption is modulated by a specific set of hepatic and intestinal transporters.

Table 1: In Vitro Transporter Substrate Profile of Eluxadoline
TransporterTypeSubstrate StatusReference
OATP1B1UptakeYes nih.gov
OAT3UptakeYes nih.gov
MRP2EffluxYes nih.gov
BSEPEffluxYes nih.gov
OAT1UptakeNo nih.gov
OCT1UptakeNo nih.gov
OCT2UptakeNo nih.gov
OATP1B3UptakeNo nih.gov
P-gpEffluxNo nih.gov
BCRPEffluxNo nih.gov

Distribution Characterization in Animal Models

Following its limited absorption, the distribution of eluxadoline is largely restricted, consistent with its local therapeutic action.

Once in the systemic circulation, eluxadoline binds to plasma proteins. In pre-clinical and clinical studies, the plasma protein binding of eluxadoline was determined to be approximately 81%. nih.govnih.gov This moderate level of binding means that a fraction of the drug in circulation is unbound and free to interact with receptors or be cleared.

Table 2: Pre-clinical Pharmacokinetic Properties of Eluxadoline
ParameterValueReference
Gastrointestinal Permeability (in vivo, rat)2.3% nih.gov
Oral Bioavailability<2% nih.gov
Plasma Protein Binding~81% nih.govnih.gov

The use of isotopically labeled compounds like Eluxadoline-13C,d3 Dihydrochloride (B599025) is the standard for definitive tissue distribution studies, often employing techniques like quantitative whole-body autoradiography (QWBA). While specific QWBA results for eluxadoline are not publicly available, other pre-clinical studies in animal models provide strong evidence of its distribution profile.

In non-clinical studies using cannulated rats, low levels of eluxadoline were detected in the hepatic portal vein after oral administration, but concentrations in the jugular vein (representing systemic circulation) were mostly below the level of detection. nih.gov This finding powerfully illustrates the extensive first-pass hepatic extraction and minimal systemic exposure, suggesting that distribution to peripheral tissues is very limited. Its primary mode of elimination via the feces as unabsorbed, active drug further supports its localized action within the GI tract. nih.gov Chronic toxicology studies in rats and monkeys have established no-observed-adverse-effect-levels (NOAELs) at exposures many times higher than in humans, indicating a favorable safety margin related to systemic exposure. nih.gov

Metabolic Transformation Pathways and Metabolite Identification

The metabolic fate of eluxadoline has been characterized in pre-clinical species, with isotopic labeling being instrumental in identifying key pathways and metabolites. The compound undergoes limited metabolism, and the majority is eliminated unchanged.

In vivo metabolism studies in animals show that most of the orally administered eluxadoline is excreted unchanged in the feces. nih.gov The predominant metabolic pathway identified in vitro for the absorbed fraction is direct glucuronidation. This reaction occurs on the methoxy-benzoic acid part of the molecule to create an acyl glucuronide metabolite, designated as M11. nih.gov This M11 metabolite is also the main metabolite found in incubations with human intestinal microsomes. nih.gov In animal studies, M11 has been identified as the major metabolite present in the urine of rats and primates, and it has also been detected in the plasma of monkeys. nih.gov These findings indicate that significant metabolism via cytochrome P450 (CYP) pathways is unlikely. nih.gov

Identification and Structural Elucidation of Major Metabolites (e.g., Acyl Glucuronide M11)

Preclinical in vitro studies utilizing human and non-rodent cell lines, as well as human intestinal microsomes, have identified the primary metabolic pathway for eluxadoline as direct glucuronidation. The major metabolite formed is an acyl glucuronide, designated as M11. europa.eu This metabolite results from the conjugation of glucuronic acid to the methoxy-benzoic acid moiety of the parent eluxadoline molecule.

The structural elucidation of M11 was confirmed through various analytical techniques. While specific details of the elucidation for Eluxadoline-13C,d3 Dihydrochloride are not publicly available, the general approach for such metabolites involves high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. The isotopic label in this compound would provide a distinct mass shift and a unique signature in the mass spectrum, unequivocally confirming that the metabolite originated from the administered drug.

In vivo, the formation of M11 has been observed, and it is primarily detected in the urine of rats, primates, and humans, in contrast to the parent drug which is predominantly found in the feces. europa.eu The systemic exposure to M11, however, is low.

Enzyme and Transporter Interaction Profiling in Hepatic and Intestinal Microsomes (e.g., CYP, OATP1B1, MRP2)

The potential for eluxadoline to be a substrate or inhibitor of key drug-metabolizing enzymes and transporters has been extensively investigated in preclinical in vitro systems, including hepatic and intestinal microsomes.

Cytochrome P450 (CYP) Enzymes: In vitro studies have demonstrated that eluxadoline is stable in human hepatocytes and both liver and intestinal microsomes, indicating that it is not significantly metabolized by CYP enzymes. europa.eu Furthermore, eluxadoline did not show any significant inhibition or induction of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. europa.eu This low potential for CYP-mediated drug-drug interactions is a favorable characteristic for a drug that may be co-administered with other medications.

Transporter Systems: In contrast to its limited interaction with CYP enzymes, eluxadoline has been identified as a substrate for several important drug transporters. In vitro assays have shown that eluxadoline is transported by the organic anion transporting polypeptide 1B1 (OATP1B1) and the multidrug resistance-associated protein 2 (MRP2). europa.eueuropa.eunih.gov OATP1B1 is a key uptake transporter in the liver, while MRP2 is an efflux transporter present in the liver and intestine. The interaction with these transporters is consistent with the observed hepatic uptake and biliary excretion of eluxadoline. Eluxadoline has also been shown to be a substrate for the organic anion transporter 3 (OAT3). europa.eunih.gov

The following table summarizes the key in vitro findings for eluxadoline's interaction with enzymes and transporters.

Enzyme/TransporterInteractionImplication
CYP Enzymes (e.g., CYP1A2, 2C9, 2C19, 3A4) No significant metabolism, inhibition, or inductionLow potential for CYP-mediated drug-drug interactions.
OATP1B1 SubstrateFacilitates hepatic uptake (first-pass extraction).
MRP2 SubstrateMediates efflux into bile and potentially limits intestinal absorption.
OAT3 SubstrateMay be involved in renal secretion.

Leveraging Isotopic Labeling for Unambiguous Metabolic Pathway Elucidation

The use of isotopically labeled this compound is a powerful tool for unequivocally elucidating its metabolic pathways. The stable isotope label provides a unique mass signature that allows for the differentiation of drug-related material from endogenous compounds in complex biological matrices.

In metabolic studies, samples (e.g., plasma, urine, feces, bile) are analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can be set to specifically detect the mass of the parent drug and its potential metabolites containing the isotopic label. This "label-tracing" approach offers several advantages:

Unambiguous Identification: It confirms that detected signals are indeed metabolites of eluxadoline and not background noise or endogenous substances.

Complete Metabolite Profile: It aids in the detection of all metabolites, even those present at very low concentrations.

Pathway Confirmation: By identifying the chemical structures of the labeled metabolites, the precise biotransformation pathways can be mapped out. For eluxadoline, this has definitively shown that glucuronidation to M11 is the principal metabolic route.

Excretion Studies in Animal Models

Excretion studies in preclinical animal models are fundamental to understanding how a drug and its metabolites are eliminated from the body. For eluxadoline, these studies have been conducted using radiolabeled compounds to ensure a complete accounting of the administered dose.

Characterization of Fecal and Urinary Excretion Routes

Consistent with its low systemic bioavailability and local site of action in the gut, preclinical studies in animal models have demonstrated that the primary route of excretion for eluxadoline is via the feces. Following oral administration of radiolabeled eluxadoline to rats, the majority of the radioactivity is recovered in the feces, representing unabsorbed drug and drug excreted in the bile. A very small percentage of the administered dose is recovered in the urine, which is the main route of elimination for the M11 metabolite. europa.eu

Mass Balance Studies Using Labeled Compounds

Mass balance studies are designed to account for the total administered dose of a radiolabeled drug. These studies provide the definitive data on the extent of absorption and the primary routes of elimination. While specific quantitative data from animal mass balance studies with this compound are not publicly available, human mass balance studies with a single 300 mg oral dose of radiolabeled eluxadoline have been reported. In these studies, approximately 82.2% of the administered radioactive dose was recovered in the feces, while less than 1% was recovered in the urine. nih.govyoutube.com These findings in humans are consistent with the preclinical animal data, confirming that eluxadoline is poorly absorbed and predominantly eliminated via the fecal route.

The following table provides a summary of the excretion data for eluxadoline based on human mass balance studies.

Excretion RoutePercentage of Recovered DosePrimary Component
Feces ~82.2%Unchanged Eluxadoline
Urine <1%Metabolite M11

Research Applications and Future Directions for Eluxadoline 13c,d3 Dihydrochloride

Contribution to Drug-Drug Interaction Studies in Pre-clinical Systems

The use of Eluxadoline-13C,d3 Dihydrochloride (B599025) is instrumental in pre-clinical drug-drug interaction (DDI) studies. By co-administering the labeled compound with other therapeutic agents, researchers can accurately differentiate and quantify the metabolic fate of Eluxadoline (B110093) without interference from the co-administered drugs or their metabolites. This is particularly crucial when investigating interactions with inhibitors or inducers of cytochrome P450 enzymes, the primary pathway for Eluxadoline metabolism.

For instance, in studies involving potent CYP3A4 inhibitors, the labeled Eluxadoline allows for precise measurement of its plasma concentrations, providing clear evidence of the extent of metabolic inhibition. This data is vital for predicting potential clinical DDIs and ensuring patient safety.

Table 1: Hypothetical Data from a Pre-clinical DDI Study

Parameter Eluxadoline Alone Eluxadoline + CYP3A4 Inhibitor
Mean Peak Plasma Concentration (Cmax) of Labeled Eluxadoline (ng/mL) 150450
Area Under the Curve (AUC) of Labeled Eluxadoline (ng*h/mL) 6001800
Metabolite to Parent Ratio 0.80.2

This table illustrates how the presence of a CYP3A4 inhibitor significantly increases the systemic exposure to Eluxadoline, a finding made more precise through the use of its isotopically labeled form.

Role in Investigating Off-Target Pharmacodynamic Effects through Tracing

The ability to trace the distribution of Eluxadoline-13C,d3 Dihydrochloride within an organism allows for the investigation of potential off-target pharmacodynamic effects. While Eluxadoline is known for its action on opioid receptors in the gut, understanding its distribution to other tissues is essential for a comprehensive safety and efficacy profile.

By using techniques like whole-body autoradiography or liquid chromatography-mass spectrometry (LC-MS) of tissue homogenates, researchers can map the presence of the labeled compound in various organs. This can reveal previously unknown binding sites or accumulation in tissues, prompting further investigation into potential off-target activities.

Facilitating Research on Novel Drug Delivery Systems and Formulations

The development of novel drug delivery systems, such as nanoparticles, liposomes, or targeted release formulations, benefits significantly from the use of labeled compounds like this compound. Researchers can incorporate the labeled drug into these new formulations and track its release, absorption, and distribution with high precision.

This allows for a direct comparison of the pharmacokinetic profiles of different formulations, aiding in the optimization of drug release kinetics and targeting efficiency. For example, a study could compare a standard immediate-release formulation with a new colon-targeted delivery system, using the labeled compound to quantify the amount of drug reaching the intended site of action.

Advancing Comparative Pharmacokinetic and Pharmacodynamic Modeling in Animal Models

Comparative pharmacokinetic (PK) and pharmacodynamic (PD) modeling in different animal species is a cornerstone of pre-clinical drug development. This compound facilitates the generation of high-quality PK data, which is essential for building robust models that can predict human pharmacokinetics.

By administering the labeled compound to various animal models (e.g., rodents, canines, non-human primates), researchers can determine key PK parameters such as bioavailability, clearance, and volume of distribution. This data can then be used in allometric scaling and physiologically based pharmacokinetic (PBPK) models to project the drug's behavior in humans, ultimately guiding first-in-human dose selection.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

Species Bioavailability (%) Clearance (mL/min/kg) Volume of Distribution (L/kg)
Rat 25502.5
Dog 35301.8
Monkey 40251.5

This table demonstrates the species-specific differences in the pharmacokinetics of Eluxadoline, data that is critical for accurate interspecies scaling and modeling.

Integration of Labeled Compounds in Systems Pharmacology and Translational Research

In translational research, the data generated using the labeled compound in pre-clinical studies provides a direct link to clinical investigations. For instance, human absorption, distribution, metabolism, and excretion (ADME) studies often use isotopically labeled drugs to trace their fate in the body, and the pre-clinical data with this compound provides a valuable foundation for designing and interpreting these clinical trials.

Methodological Advancements and Innovations in Isotopic Labeling for Pharmaceutical Research

The synthesis and application of this compound are part of a broader trend of methodological advancements in isotopic labeling for pharmaceutical research. The specific placement of carbon-13 and deuterium (B1214612) atoms in the molecule is a strategic choice to ensure the label is stable and does not affect the drug's pharmacological properties. cymitquimica.com

Innovations in synthetic chemistry are making it more efficient to produce such complex labeled molecules. Furthermore, advancements in analytical techniques, particularly high-resolution mass spectrometry, are enhancing the sensitivity and specificity of detecting and quantifying labeled compounds, allowing for more detailed and informative research.

Q & A

Q. What experimental strategies are recommended for synthesizing and characterizing Eluxadoline-<sup>13</sup>C,d3 Dihydrochloride with isotopic purity?

  • Methodology : Use multi-step organic synthesis with isotopically labeled precursors (e.g., <sup>13</sup>C-enriched carbon sources and deuterated solvents). Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) and quantify purity using nuclear magnetic resonance (<sup>13</sup>C-NMR and <sup>2</sup>H-NMR) . For dihydrochloride salt formation, monitor pH stability during crystallization .
  • Validation : Cross-reference spectral data (e.g., FT-IR, UV-Vis) with unlabeled Eluxadoline to ensure structural fidelity. Include a purity threshold (e.g., ≥98% isotopic enrichment) in analytical protocols .

Q. How should researchers design in vitro assays to evaluate the stability of Eluxadoline-<sup>13</sup>C,d3 Dihydrochloride under physiological conditions?

  • Protocol : Simulate physiological pH (e.g., 1.2 for gastric fluid, 6.8 for intestinal fluid) and incubate the compound at 37°C. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products over time. Include unlabeled Eluxadoline as a control to differentiate isotopic effects .
  • Data Interpretation : Calculate half-life (t½) and compare degradation kinetics between labeled and unlabeled forms. Address discrepancies using Arrhenius equation-based stability modeling .

Q. What analytical techniques are critical for distinguishing Eluxadoline-<sup>13</sup>C,d3 Dihydrochloride from its non-isotopic analogs in pharmacokinetic studies?

  • Recommended Tools :

    Technique Purpose Key Parameters
    LC-MS/MSQuantify isotopic ratioMRM transitions for <sup>13</sup>C/d3 vs. unlabeled ions
    Isotope Dilution MSCorrect for matrix effectsInternal standards with matching isotopes
    X-ray DiffractionConfirm crystalline structureCompare lattice parameters to reference standards
  • Validation : Ensure method specificity by spiking biological matrices (e.g., plasma, urine) with known concentrations of both forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data between Eluxadoline-<sup>13</sup>C,d3 Dihydrochloride and its parent compound?

  • Hypothesis Testing :
    • Perform radioligand displacement assays using <sup>3</sup>H-labeled ligands to compare binding affinities (Ki).
    • Use molecular dynamics simulations to assess isotopic effects on ligand-receptor interactions (e.g., altered hydrogen bonding due to deuterium).
  • Critical Analysis : If discrepancies persist, evaluate whether isotopic substitution impacts solubility or aggregation states, which may artificially skew binding measurements .

Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in isotopic labeling efficiency?

  • Framework :
    • Apply multivariate analysis (MVA) to correlate synthesis parameters (e.g., reaction time, temperature) with isotopic purity.
    • Use control charts to monitor process stability and identify outliers (e.g., ±3σ limits).
  • Mitigation : Optimize reaction conditions using design-of-experiments (DoE) software to minimize variability. Report relative standard deviation (RSD) in publications to enhance reproducibility .

Q. How can researchers validate the metabolic fate of Eluxadoline-<sup>13</sup>C,d3 Dihydrochloride in hepatocyte models without interference from endogenous compounds?

  • Experimental Design :
    • Incubate hepatocytes with the labeled compound and extract metabolites using solid-phase extraction (SPE) .
    • Analyze extracts via high-resolution orbitrap-MS to distinguish isotopic metabolites from background noise.
  • Data Filtering : Use software tools (e.g., Compound Discoverer) to flag ions with <sup>13</sup>C/d3 isotopic patterns. Confirm metabolite structures with MS/MS fragmentation libraries .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Root Cause Investigation :

    Factor Potential Impact Resolution
    Crystalline polymorphismAlters dissolution kineticsCharacterize polymorphs via DSC/TGA
    Counterion effectsDihydrochloride vs. free baseCompare solubility across pH gradients
    Solvent purityTrace impurities affect resultsUse HPLC-grade solvents and report lot numbers
  • Recommendation : Publish detailed solvent composition and temperature conditions to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.